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Compound of Interest

Compound Name: Solvent yellow 157

Cat. No.: B1590582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Solvent Yellow 157 is a synthetic organic dye belonging to the quinophthalone class of

compounds. Chemically, it is identified as 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-

dione,4,5,6,7-tetrachloro. Its robust chemical structure contributes to its characteristic greenish-

yellow hue and notable stability, particularly its excellent resistance to heat and light. These

properties have led to its widespread use as a colorant in various industrial applications,

including the coloring of plastics, polymers, and fibers. This technical guide provides a

comprehensive overview of the available spectroscopic data for Solvent Yellow 157, intended

to assist researchers and professionals in its application and further development.

Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of Solvent Yellow 157 is

presented in Table 1. This data is essential for understanding its behavior in various

spectroscopic analyses and applications.

Table 1: Chemical and Physical Properties of Solvent Yellow 157
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Property Value Reference

Chemical Name

2-(3-hydroxy-2-quinolyl)-1H-

indene-1,3(2H)-dione,4,5,6,7-

tetrachloro

CAS Number 27908-75-4 [1]

Molecular Formula C₁₈H₇Cl₄NO₂ [1]

Molecular Weight 411.07 g/mol [2]

Appearance Greenish-yellow powder [3]

Solubility
Soluble in various organic

solvents

Spectroscopic Data
This section details the spectroscopic characteristics of Solvent Yellow 157, including UV-

Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance

(NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of Solvent Yellow 157 reveals its electronic absorption properties, which

are responsible for its color. The absorption maxima (λmax) can vary depending on the solvent

used, a phenomenon known as solvatochromism. While comprehensive data across a wide

range of solvents for Solvent Yellow 157 is not readily available in the public domain, data for

a closely related commercial quinophthalone yellow colorant, Y138, in propylene glycol

monomethyl ether acetate (PGMEA) shows a maximum absorption wavelength (λmax) at 457

nm.[4] Given the structural similarities within the quinophthalone class, Solvent Yellow 157 is

expected to exhibit a primary absorption band in the 400-500 nm range.[4]

Table 2: Solubility of Solvent Yellow 157 in Various Organic Solvents at 20°C
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Solvent Solubility (g/L)

Acetone 1.2

Butyl Acetate 4.2

Methylbenzene 10.3

Dichloromethane 2.4

Ethylalcohol 6.5

Fluorescence Spectroscopy
Quinoline and its derivatives are known to exhibit fluorescence, and this property can be

influenced by factors such as protonation and the surrounding chemical environment.[5][6]

Generally, N-heterocycles like quinolines are considered to be weakly fluorescent.[5] The

fluorescence intensity and the position of the emission maximum can be significantly altered by

changes in pH.[5] For instance, the protonation of some quinoline derivatives can lead to a

substantial increase in fluorescence intensity and a shift in the emission wavelength.[5]

Specific fluorescence excitation and emission spectra, as well as the fluorescence quantum

yield for Solvent Yellow 157, are not extensively documented in scientific literature. This may

suggest that it is a weakly fluorescent compound, a characteristic that can be influenced by its

specific molecular structure and the presence of heavy atoms (chlorine), which can promote

non-radiative decay processes.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Solvent Yellow 157 would provide valuable information about its

molecular structure by identifying the vibrational frequencies of its functional groups. Based on

its chemical structure, the following characteristic absorption bands are expected:

Aromatic C-H stretching: Typically observed around 3030 cm⁻¹.[7][8]

C=O stretching (from the indene-1,3-dione group): Strong absorptions are expected in the

region of 1650-1750 cm⁻¹.
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C=N and C=C stretching (from the quinoline and aromatic rings): These bands are typically

found in the 1450-1600 cm⁻¹ range.[7][9]

C-Cl stretching: The presence of tetrachlorination on the indene part of the molecule would

result in strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic

compounds.

¹H NMR: The proton NMR spectrum of Solvent Yellow 157 is expected to show signals in

the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the quinoline

and indene ring systems.[10][11] The integration of these signals would correspond to the

number of protons on each ring. The exact chemical shifts and coupling patterns would

provide detailed information about the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon

atom in the molecule. The carbons in the aromatic rings are expected to resonate in the δ

120-150 ppm range.[11] The carbonyl carbons of the dione group would appear further

downfield.

While predicted NMR data for Solvent Yellow 157 can be found in some databases,

experimentally obtained and assigned spectra are not widely available.[12]

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for

reproducibility and accurate comparison.

UV-Vis Spectroscopy Protocol
Solution Preparation: Prepare a stock solution of Solvent Yellow 157 in a suitable

spectroscopic grade solvent (e.g., dichloromethane, toluene). From the stock solution,

prepare a series of dilutions to obtain concentrations that yield absorbance values in the

linear range of the spectrophotometer (typically 0.1 to 1.0).

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
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Measurement: Record the absorbance spectrum over a wavelength range of at least 300-

600 nm. Use a cuvette containing the pure solvent as a reference. The wavelength of

maximum absorbance (λmax) should be determined.

Fluorescence Spectroscopy Protocol
Solution Preparation: Prepare dilute solutions of Solvent Yellow 157 in spectroscopic grade

solvents. The absorbance of the solutions at the excitation wavelength should be kept low

(ideally below 0.1) to avoid inner filter effects.

Instrumentation: Use a calibrated spectrofluorometer.

Excitation and Emission Spectra: To obtain the emission spectrum, excite the sample at a

fixed wavelength (e.g., the λmax from the UV-Vis spectrum) and scan the emission

wavelengths. To obtain the excitation spectrum, set the emission monochromator to the

wavelength of maximum fluorescence and scan the excitation wavelengths.

FT-IR Spectroscopy Protocol
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is

commonly used. A small amount of the dye is finely ground with dry KBr powder and pressed

into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can

be used, where the solid sample is placed directly on the ATR crystal.[13]

Instrumentation: Use a calibrated FT-IR spectrometer.

Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample compartment (or the KBr pellet without the

sample) should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve a few milligrams of Solvent Yellow 157 in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

overlapping signals with the analyte.

Instrumentation: Use a high-resolution NMR spectrometer.
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Measurement: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be

used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.

Signaling Pathways and Experimental Workflows
As Solvent Yellow 157 is primarily used as a colorant, there is no established signaling

pathway associated with it in a biological context. However, the general workflow for its

spectroscopic characterization can be visualized.

Sample Preparation

Solvent Yellow 157
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(Molecular Structure)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Solvent Yellow 157.

Conclusion
This technical guide has summarized the available spectroscopic data and provided

standardized protocols for the analysis of Solvent Yellow 157. While general characteristics

can be inferred from its chemical class, there is a notable lack of comprehensive, publicly
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available experimental spectra for this specific dye. The data presented for related compounds

and the general spectroscopic features of quinophthalones and aromatic systems provide a

solid foundation for researchers. Further experimental work to fully characterize the UV-Vis,

fluorescence, FT-IR, and NMR spectra of Solvent Yellow 157 in a variety of solvents would be

highly beneficial for its application in scientific research and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Solvent Yellow 157]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590582#spectroscopic-data-of-solvent-yellow-157]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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